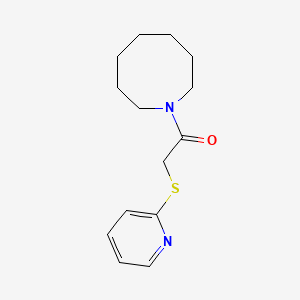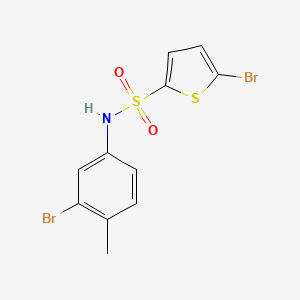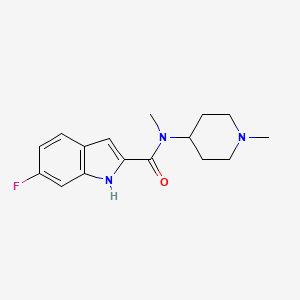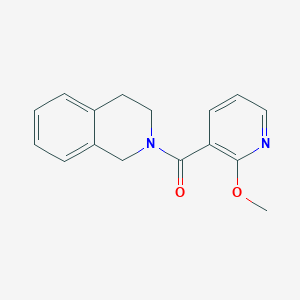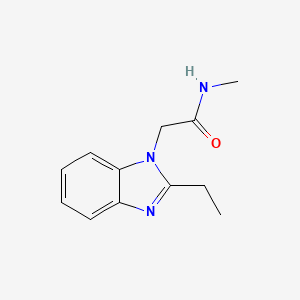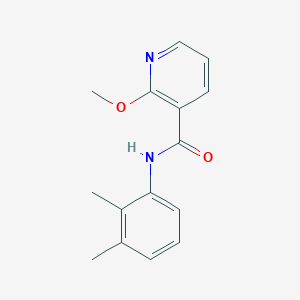![molecular formula C14H20N2O2 B7501653 1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7501653.png)
1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone, also known as MPME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mécanisme D'action
1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This means that it increases the levels of serotonin in the brain, which is known to improve mood and reduce anxiety. Additionally, its partial agonist activity at the 5-HT1A receptor may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has been shown to increase the levels of serotonin in the brain, which is known to improve mood and reduce anxiety. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant effects. Additionally, 1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has been shown to have neuroprotective effects in animal models, which may have implications for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has several advantages for lab experiments, including its high purity and well-established synthesis methods. Additionally, its mechanism of action and biochemical and physiological effects have been studied extensively, making it a valuable tool for research. However, one limitation of 1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone, including its potential use in the treatment of neurological disorders, such as depression and anxiety. Additionally, its neuroprotective effects may have implications for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is needed to fully understand the therapeutic potential of 1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone and its limitations.
Méthodes De Synthèse
1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone can be synthesized through various methods, including the reaction of 4-methoxybenzyl chloride with piperazine in the presence of a base, such as potassium carbonate. This method yields 1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone with a purity of over 95%. Another method involves the reaction of 4-methoxybenzylamine with ethyl chloroacetate in the presence of piperazine, followed by hydrolysis to yield 1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone.
Applications De Recherche Scientifique
1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders, such as depression and anxiety. It has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action has been studied extensively.
Propriétés
IUPAC Name |
1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12(17)16-9-7-15(8-10-16)11-13-3-5-14(18-2)6-4-13/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLKVDZVPIJMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7501601.png)
